![molecular formula C18H16N4O4S B6541510 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 1058485-12-3](/img/structure/B6541510.png)
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide, commonly known as DHPPA, is a novel compound that has been used in a variety of scientific research applications. It is a small molecule inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD) and has shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
DHPPA inhibits the enzyme dihydropyrimidine dehydrogenase (2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide), which is responsible for the metabolism of pyrimidine-based drugs. By inhibiting this enzyme, DHPPA can increase the concentration of pyrimidine-based drugs in the body and thereby increase their effectiveness.
Biochemical and Physiological Effects
DHPPA has been found to have a number of biochemical and physiological effects. It has been found to increase the concentration of pyrimidine-based drugs in the body, as well as to increase the activity of certain enzymes involved in drug metabolism. Additionally, it has been found to increase the activity of certain enzymes involved in DNA replication and repair, as well as to modulate the expression of certain genes involved in cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The use of DHPPA in lab experiments has several advantages. It is a small molecule inhibitor of the enzyme 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, there are also some limitations to its use in lab experiments. For example, it is not very stable and can degrade over time. Additionally, it can be toxic to cells at high concentrations.
Future Directions
The potential future directions of research involving DHPPA include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and drug metabolism studies. Additionally, further research could be conducted into the potential use of DHPPA as an anticancer agent, as well as its potential use in other therapeutic applications. Additionally, further research could be conducted into the potential use of DHPPA as a tool for studying the role of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide in drug-drug interactions. Finally, further research could be conducted into the potential use of DHPPA as a tool for studying the role of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide in the metabolism of pyrimidine-based drugs.
Synthesis Methods
DHPPA can be synthesized from the reaction of 4-sulfamoylphenylacetamide with 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl chloride. The reaction is carried out in the presence of a base such as triethylamine, and a suitable solvent such as dichloromethane. The reaction is generally conducted at room temperature and the product is isolated by column chromatography.
Scientific Research Applications
DHPPA has been used in a variety of scientific research applications, including cancer research, drug discovery, and drug metabolism studies. It has been used to study the role of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide in the metabolism of pyrimidine-based drugs, as well as to investigate the mechanism of action of anticancer agents. Additionally, it has been used to study the role of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide in drug-drug interactions.
properties
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c19-27(25,26)15-8-6-14(7-9-15)21-17(23)11-22-12-20-16(10-18(22)24)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23)(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZMNDRKGBIXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide |
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